molecular formula C3H7N3S B1225330 1,3,5-Triazinane-2-thione CAS No. 22052-04-6

1,3,5-Triazinane-2-thione

Cat. No. B1225330
CAS RN: 22052-04-6
M. Wt: 117.18 g/mol
InChI Key: HBEQQDRAYMGDPU-UHFFFAOYSA-N
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Description

Synthesis Analysis

1,3,5-Triazinane-2-thione and its derivatives can be synthesized through various methods. For instance, the synthesis of 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithiones involves the reaction of 1,3,5-triaryl-1,3,5-triazinane-2,4,6-triones with sulfur sources, resulting in heterocycles with interesting electronic structures and optical properties (Rabouel et al., 2020). Another method includes the formal (3 + 3) annulation reaction between α-enolic dithioesters and 1,3,5-triazinanes under thermal conditions, which is catalyst-free and additive-free, to produce 3,4-dihydro-2H-1,3-thiazines (Cheng et al., 2020).

Molecular Structure Analysis

The molecular structure of 1,3,5-triazinane-2-thione derivatives has been extensively analyzed. For instance, in a study on the title compound featuring a triazinane-2-thione ring, it was found that the ring adopts an envelope conformation with substituents lying on the same side, influenced by strong anomeric effects. This structure is stabilized through a network of hydrogen bonds and pi-pi stacking interactions (Zhang et al., 2009).

Chemical Reactions and Properties

1,3,5-Triazinane-2-thione serves as a versatile building block for various chemical reactions, including aminomethylation and cycloaddition reactions. These reactions facilitate the construction of nitrogen-containing compounds, demonstrating the compound's role as a stable and readily available surrogate for formaldimines (Chen et al., 2020).

Physical Properties Analysis

The physical properties of 1,3,5-triazinane-2-thione derivatives vary depending on the specific substituents and their electronic effects. For instance, the introduction of aryl groups can significantly alter the compound's absorption bands and fluorescence quenching efficiency, as observed in studies comparing thioisocyanurates and isocyanurates (Rabouel et al., 2020).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of 1,3,5-triazinane-2-thione derivatives are influenced by their molecular structure. For example, the synthesis and characterization of 1,3,5-trisubstituted 1,3,5-triazinane-2-thiones from triazinanes and organic isothiocyanates reveal high yields and interesting substituent redistribution behaviors, underscoring the compound's versatility in organic synthesis (Giumanini et al., 1994).

Scientific Research Applications

Synthesis Methods

  • Synthesis from 1,3,5-Triazinanes and Organic Isothiocyanates : A study demonstrated the synthesis of 1,3,5-trisubstituted 1,3,5-triazinane-2-thiones from 1,3,5-triazinanes and organic isothiocyanates, highlighting a method that achieves high yields through uncatalyzed reactions. This method offers a significant contribution to the efficient synthesis of these compounds (Giumanini et al., 1994).

  • One-Step Facile Synthesis : Another approach for synthesizing a series of 1,3,5-triazinane-2-thiones involves a one-step procedure from condensation of aromatic amines with thiourea and formaldehyde. This method presents a simple and efficient route for the synthesis of these compounds (Zhang et al., 2012).

Chemical Properties and Reactions

  • Structural and Chemical Characteristics : Studies on the structure of 1,3,5-triazinane-2-thione derivatives reveal significant insights into their chemical properties. For instance, research on the anomeric effect and hydrogen-bonded motifs in these compounds provides valuable information about their behavior in various chemical contexts (Zhang et al., 2009).

  • Polymeric Interactions in Crystals : The polymeric (anion-π)n interactions in crystals of certain 1,3,5-triazinane-2-thione derivatives have been studied, offering insights into the crystallographic properties of these compounds (Sa̧czewski et al., 2016).

Biological and Industrial Applications

  • Antimicrobial Activity : Certain 1,3,5-triazinane-2-thione derivatives have demonstrated promising antimicrobial activity, which highlights their potential in medicinal and pharmaceutical applications (Babu et al., 2019).

  • Anti-Inflammatory Activity and Molecular Docking Studies : The anti-inflammatory properties of new triazinane-2-thiones have been explored, including their molecular docking studies which support their potential in therapeutic applications (Kotte et al., 2020).

  • Hydrogen-Bonded Motifs in Crystals : The study of hydrogen-bonded chains and sheets in certain 1,3,5-triazinane-2-thione compounds provides valuable insights into their potential applications in material science (Zhang et al., 2008).

  • Hydrogen Sulfide Scavenging : The reaction of 1,3,5-triazinanes with sodium hydrogen sulfide, resulting in the production of thiadiazinanes and dithiazinanes, illustrates their role in chemical processes relevant to industrial applications (Bakke & Buhaug, 2004).

  • Corrosion Inhibition in the Oil and Gas Industry : The use of 1,3,5-triazinane derivatives as corrosion inhibitors, particularly in conditions relevant to the oil and gas industry, demonstrates their industrial importance (Onyeachu et al., 2020).

properties

IUPAC Name

1,3,5-triazinane-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N3S/c7-3-5-1-4-2-6-3/h4H,1-2H2,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEQQDRAYMGDPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NCNC(=S)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00176532
Record name 2-Thiotriazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Triazinane-2-thione

CAS RN

22052-04-6
Record name Tetrahydro-1,3,5-triazine-2(1H)-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22052-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiotriazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022052046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Thiotriazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
AG Giumanini, G Verardo, F Gorassini… - Journal of the …, 1994 - pubs.rsc.org
1,3,5-Trisubstituted 1,3,5-triazinane-2-thiones 8 were obtained in high yields by the uncatalysed reaction between 1,3,5-triaryl or -trialkyl 1,3,5-triazinanes 1 with aryl or alkyl …
Number of citations: 3 pubs.rsc.org
A Sujayev, P Taslimi, R Kaya, B Safarov… - Applied …, 2020 - Wiley Online Library
The synthesis of triazinthions and their reactions with some nucleophilic reagents have been investigated during this scientific study. Thus, thiourea with a single component has been …
Number of citations: 9 onlinelibrary.wiley.com
Z Zhang, D Xian, J Li, G Zhang - Acta Crystallographica Section C …, 2008 - scripts.iucr.org
In 1-(4-chloroanilinomethyl)-5-(4-chlorophenyl)-1,3,5-triazinane-2-thione, C16H16Cl2N4S, there are two independent molecules in the asymmetric unit which form inversion dimers via …
Number of citations: 3 scripts.iucr.org
T Siva Sankara Babu, N Srinivasu, B Saha… - Russian Journal of …, 2019 - Springer
A series of 6-imino-1-aryl-4-(arylimino)-1,3,5-triazinane-2-thione derivatives are synthesized by cyclization of 1-aryl-3-cyanoguanidine with aryl isothiocyante in the presence of sodium …
Number of citations: 1 link.springer.com
RR Khairullina, AR Geniyatova, AG Ibragimov… - Russian Journal of …, 2013 - Springer
Efficient procedures have been developed for the synthesis of 5-alkyl-1,3,5-triazinan-2-ones and 5-alkyl-1,3,5-triazinane-2-thiones by reaction of urea (thiourea) with primary …
Number of citations: 16 link.springer.com
B Kaboudin, T Ghasemi, T Yokomatsu - Synthesis, 2009 - thieme-connect.com
The reaction of N, N′-bis (arylmethylidene) arylmethane diimines with thiourea under reflux in methanol was studied. The reaction gave a diastereomeric mixture of 4, 6-disubstituted 1, …
Number of citations: 9 www.thieme-connect.com
Z Zhang, J Zhang, G Zhang, J Wang - Acta Crystallographica Section …, 2009 - scripts.iucr.org
In the title compound, C18H20F2N4O2S, the triazinane-2-thione ring adopts an envelope conformation, the ring substituents lie on the same side of the mean plane of the heterocyclic …
Number of citations: 4 scripts.iucr.org
SA Kenawade, SR Dhongade - researchgate.net
A series of 1, 3-Bis-(4-alkyl-phenyl)-5-methyl-4-6-diaryl-[1, 3, 5] triazinane-2-thione 3 (ac)(ix) have been obtained from the N, N’-symmetrical disubstituted thiourea 2 (ac) which are …
Number of citations: 0 www.researchgate.net
Z Zhang, S Wang, G Zhang - Journal of Heterocyclic Chemistry, 2012 - Wiley Online Library
A series of 5‐aryl‐1‐arylaminomethyl‐1,3,5‐triazinane‐2‐thiones has been prepared in a one‐step procedure from condensation of readily available aromatic amines with thiourea and …
Number of citations: 5 onlinelibrary.wiley.com
F Hamoud, SM Ramsh, VS Fundamenskii… - Russian Journal of …, 2016 - Springer
N,N′-Bis(hydroxymethyl)thiourea reacted with propane-1,3-diamine at a molar ratio of 2 : 1 to give 5,5′-propane-1,3-diylbis(1,3,5-triazinane-2-thione), whereas 1,3,5,7,11,13,15,17-…
Number of citations: 7 link.springer.com

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